molecular formula C7H16ClNO B1382465 2-Amino-3-cyclobutylpropan-1-ol hydrochloride CAS No. 1803582-15-1

2-Amino-3-cyclobutylpropan-1-ol hydrochloride

Cat. No.: B1382465
CAS No.: 1803582-15-1
M. Wt: 165.66 g/mol
InChI Key: QFSWLVKHDSQTEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is C7H16ClNO . Its molecular weight is 165.66 . The InChI code for this compound is 1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H .


Chemical Reactions Analysis

Amines, such as this compound, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 165.66 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.

Scientific Research Applications

Antimalarial Activity

  • Synthesis and Evaluation for Antimalarial Activity : The compound and its derivatives have been synthesized and evaluated for antimalarial activity. D’hooghe et al. (2011) explored various 2-amino-3-arylpropan-1-ols and found that some showed moderate antiplasmodial activity against Plasmodium falciparum strains (D’hooghe et al., 2011). Similarly, Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols and found several compounds with micromolar potency against malaria (Robin et al., 2007).

Viscosity and Solubility Studies

  • Viscosity in Aqueous Solutions : Chenlo et al. (2002) investigated the kinematic viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride, providing insight into its physical properties in solution (Chenlo et al., 2002).

Membrane-Stabilizing Properties

  • Antioxidant and Membrane-Stabilizing Properties : Research by Malakyan et al. (2011) explored the membrane-stabilizing properties of certain aminopropanol hydrochlorides, indicating potential biological activity and interaction with cell membranes (Malakyan et al., 2011).

Synthesis and Chemical Properties

  • Synthesis and Chemical Behavior : Various studies have focused on the synthesis and chemical behavior of aminopropanol hydrochlorides. For instance, Zhao et al. (2010) discussed the synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on acyl ketene dithioacetals, demonstrating the compound's versatility in organic synthesis (Zhao et al., 2010).

Potential for Drug Development

  • Immunosuppressive Activity : Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the compound's potential in drug development (Kiuchi et al., 2000).

Antitumor Activity

  • Synthesis and Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor activity, expanding the potential therapeutic applications of these compounds (Isakhanyan et al., 2016).

Biochemical Studies

  • Metabolism in Microorganisms : Turner (1967) investigated the metabolism of amino ketones, including 1-aminopropan-2-ol dehydrogenase, in Escherichia coli, contributing to our understanding of microbial interactions with these compounds (Turner, 1967).

Mechanism of Action

As a selective antagonist of the GABA-B receptor, 2-Amino-3-cyclobutylpropan-1-ol hydrochloride likely works by blocking the action of the neurotransmitter GABA on the GABA-B receptor. This can affect neurotransmitter activity in the central nervous system.

Properties

IUPAC Name

2-amino-3-cyclobutylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWLVKHDSQTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclobutylpropan-1-ol hydrochloride
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2-Amino-3-cyclobutylpropan-1-ol hydrochloride
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2-Amino-3-cyclobutylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-cyclobutylpropan-1-ol hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Amino-3-cyclobutylpropan-1-ol hydrochloride

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